2-Propanone, 1-bromo-3-(4-nitrophenyl)-
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Overview
Description
2-Propanone, 1-bromo-3-(4-nitrophenyl)- is an organic compound with the molecular formula C9H8BrNO3 and a molecular weight of 258.07 g/mol . This compound is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to a propanone moiety. It is commonly used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1-bromo-3-(4-nitrophenyl)- typically involves the bromination of 4-nitroacetophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination .
Industrial Production Methods
On an industrial scale, the production of 2-Propanone, 1-bromo-3-(4-nitrophenyl)- follows a similar synthetic route but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants .
Chemical Reactions Analysis
Types of Reactions
2-Propanone, 1-bromo-3-(4-nitrophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent like dimethyl sulfoxide.
Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted phenyl ketones.
Reduction: Formation of 1-amino-3-(4-nitrophenyl)-2-propanone.
Oxidation: Formation of 1-bromo-3-(4-nitrophenyl)propanoic acid.
Scientific Research Applications
2-Propanone, 1-bromo-3-(4-nitrophenyl)- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and in studying reaction mechanisms.
Biology: Employed in the development of biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of 2-Propanone, 1-bromo-3-(4-nitrophenyl)- involves its interaction with specific molecular targets. The bromine atom and nitro group play crucial roles in its reactivity and interaction with biological molecules. The compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives that can interact with enzymes, receptors, or other cellular components .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-nitrobenzene
- 4-Bromo-3-nitroacetophenone
- 1-Bromo-2-nitro-4-acetylbenzene
Uniqueness
2-Propanone, 1-bromo-3-(4-nitrophenyl)- is unique due to the presence of both a bromine atom and a nitro group on the phenyl ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that make it valuable in various applications .
Properties
CAS No. |
20772-07-0 |
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Molecular Formula |
C9H8BrNO3 |
Molecular Weight |
258.07 g/mol |
IUPAC Name |
1-bromo-3-(4-nitrophenyl)propan-2-one |
InChI |
InChI=1S/C9H8BrNO3/c10-6-9(12)5-7-1-3-8(4-2-7)11(13)14/h1-4H,5-6H2 |
InChI Key |
NAQLGGFZERMMIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)CBr)[N+](=O)[O-] |
Origin of Product |
United States |
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